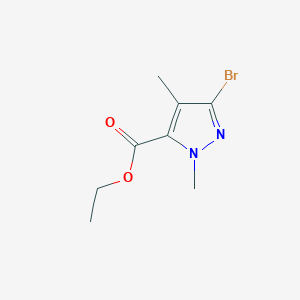Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC17440502
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11BrN2O2 |
|---|---|
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | ethyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3 |
| Standard InChI Key | JLTNNTNWPPSQDM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is C₈H₁₀BrN₂O₂, with a theoretical molecular weight of 245.08 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazole ring is substituted with a bromine atom (position 3), methyl groups (positions 1 and 4), and an ethyl ester (position 5). Key physicochemical properties inferred from analogs include:
The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions. The ester group provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate likely involves a multi-step process:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
-
Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions.
-
Esterification: Introduction of the ethyl ester group via acid-catalyzed esterification.
A patent describing a related compound (ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) highlights the use of potassium persulfate and sulfuric acid in acetonitrile for oxidation steps, achieving yields of 75–80% . Similar conditions could apply to the target compound, with temperature and catalyst optimization critical for efficiency.
Table 1: Example Reaction Conditions for Brominated Pyrazole Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–70% | |
| Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂, 0°C | 80–85% | |
| Oxidation | K₂S₂O₈, H₂SO₄, CH₃CN, 60°C | 75–80% |
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three key sites:
-
Bromine Atom: Participates in Suzuki-Miyaura or Ullmann-type cross-coupling reactions.
-
Ester Group: Hydrolyzable to carboxylic acids or amidated for drug discovery applications.
-
Methyl Groups: Influence steric and electronic effects, moderating regioselectivity in further substitutions.
Notably, the 1,4-dimethyl configuration may direct electrophilic attacks to the 3- and 5-positions due to steric hindrance at the 2-position.
Biological Activities and Applications
While direct studies on this compound are sparse, structurally related pyrazoles exhibit:
-
Antimicrobial Activity: Pyrazole derivatives disrupt microbial cell wall synthesis and inhibit essential enzymes.
-
Anticancer Potential: Apoptosis induction via caspase-3 activation observed in analogs.
-
Agrochemical Uses: Herbicidal and fungicidal properties documented in brominated pyrazoles .
Table 2: Biological Activity of Analogous Compounds
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Ethyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate | Antibacterial (E. coli) | 12.5 µg/mL | |
| 3-Bromo-N-[4-chloro-2-methylphenyl]pyrazole | Fungicidal (Botrytis cinerea) | 50 ppm |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing inhibitors targeting kinases or GPCRs. Its bromine atom enables late-stage diversification via cross-coupling.
Material Science
Brominated pyrazoles are explored as flame retardants due to their ability to quench free radicals in polymer matrices.
Challenges and Future Directions
-
Synthetic Optimization: Scalable methods for regioselective bromination remain underdeveloped.
-
Toxicology Data: Ecotoxicity and pharmacokinetic profiles require evaluation.
-
Targeted Drug Design: Computational studies (e.g., molecular docking) could identify specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume